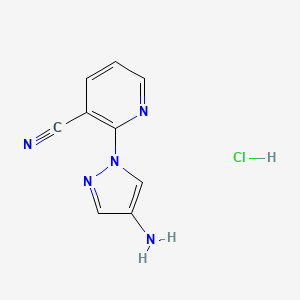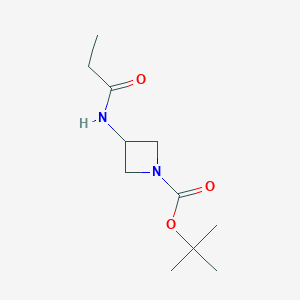
2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride
Vue d'ensemble
Description
“2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring via a nitrogen atom. The pyrazole ring has an amino group at the 4-position, and the pyridine ring has a carbonitrile group at the 3-position .
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride , have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structural verification through various techniques, demonstrating significant in vitro antipromastigote activity .
Antimicrobial Agents
The pyrazole skeleton is a key structure in the design of new microbial agents. Research indicates that modifications to the pyrazole core can lead to the development of compounds with enhanced antimicrobial properties .
C–H Bond Functionalization
The compound has potential applications in C–H bond functionalization processes. A Rhodium (III)-catalyzed method has been described for the solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, allowing for the synthesis of alkenylation products or indazole derivatives .
Inhibition of Bruton Kinase
Amino-pyrazoles have been identified as inhibitors of Bruton Kinase (BTK), a therapeutic target for B-cell-driven malignancies. The compound’s structure could be leveraged to design reversible inhibitors for BTK, contributing to cancer treatment strategies .
CDK2 Inhibition
Derivatives of pyrazole motifs have been synthesized and evaluated as potential CDK2 inhibitors, which play a role in cell cycle regulation and are targets for cancer therapy. The compound may serve as a scaffold for developing new CDK2 inhibitors .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The compound’s interaction with its targets could lead to changes in the target’s function, ultimately influencing cellular processes.
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, including those involved in inflammation, tumor growth, and bacterial infections . The compound’s effects on these pathways could lead to downstream effects on cellular function and overall organism health.
Result of Action
Related compounds have been shown to have a variety of effects, such as anti-inflammatory, antitumor, and antibacterial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Propriétés
IUPAC Name |
2-(4-aminopyrazol-1-yl)pyridine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5.ClH/c10-4-7-2-1-3-12-9(7)14-6-8(11)5-13-14;/h1-3,5-6H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBYBAQBSAPQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461707-43-6 | |
| Record name | 2-(4-amino-1H-pyrazol-1-yl)pyridine-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone hydrobromide](/img/structure/B1379121.png)
![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)


methanone hydrobromide](/img/structure/B1379128.png)



![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)




